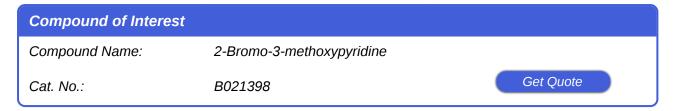


Application Notes and Protocols: 2-Bromo-3methoxypyridine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methoxypyridine is a versatile heterocyclic intermediate of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine ring substituted with a reactive bromine atom at the 2-position and a methoxy group at the 3-position, makes it an ideal building block for the synthesis of complex molecular architectures. The bromine atom serves as a key functional handle for various cross-coupling reactions, while the methoxy group influences the electronic properties and metabolic stability of the final compound.[2] This intermediate is particularly valuable for creating pyridine derivatives, which are prevalent scaffolds in many biologically active compounds, including those with antimicrobial and anti-inflammatory properties.[1]

These notes provide an overview of its applications and detailed protocols for its use in common synthetic transformations crucial for drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-3-methoxypyridine** is provided below.



Property	Value	Reference
CAS Number	24100-18-3	[1]
Molecular Formula	C ₆ H ₆ BrNO	[1]
Molecular Weight	188.02 g/mol	[1]
Appearance	Off-white to yellow fused solid or crystalline powder	[1][3]
Melting Point	45-50 °C	[1][4]
Purity	≥ 99% (GC)	[1]
Storage	Store at 0-8°C, in a cool, dry place	[1][3]

Applications in Pharmaceutical Synthesis

2-Bromo-3-methoxypyridine is a crucial intermediate in the synthesis of a wide range of pharmaceutical agents. Its utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are fundamental for constructing the carbon-carbon and carbon-nitrogen bonds central to many drug scaffolds.[1][2][5]

Key therapeutic areas where this intermediate is employed include:

- Oncology: It is used to prepare inhibitors of key signaling proteins, such as AXL receptor tyrosine kinase.[3][4] It is also a building block for camptothecin analogues, a class of topoisomerase inhibitors used in cancer therapy.[6]
- Neurological Disorders: The 3-methoxypyridine moiety is incorporated into various agents targeting the central nervous system.[1]
- Endocrinology: It serves as an intermediate in the synthesis of antiestrogen compounds used to treat conditions like endometriosis and uterine fibroids.[6]

The primary role of **2-Bromo-3-methoxypyridine** is to introduce the 3-methoxypyridinyl moiety into a target molecule, a common step in lead optimization to enhance potency, selectivity, and



pharmacokinetic properties.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of **2-Bromo-3-methoxypyridine**.

Protocol 1: Synthesis of 2-Bromo-3-methoxypyridine via Methylation

This protocol details the methylation of 2-bromo-3-hydroxypyridine (also known as 2-bromo-3-pyridinol), a common precursor.

Reaction Scheme: 2-Bromo-3-hydroxypyridine + Methylating Agent → **2-Bromo-3-methoxypyridine**

Quantitative Data Summary for Synthesis

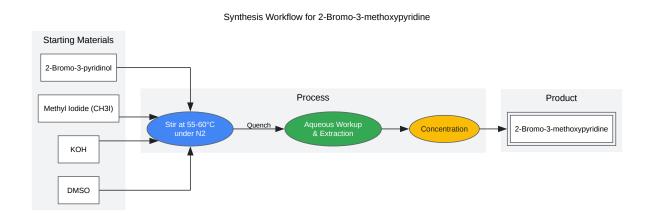
Starting Material	Methyla ting Agent	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Referen ce
2-Bromo- 3- hydroxyp yridine	lodometh ane	Sodium Hydride	DMF/Met hanol	Room Temp	3	56	[4]
2-Bromo- 3- pyridinol	lodometh ane	КОН	DMSO	55-60	0.5	68	[7]

Detailed Methodology (Based on KOH/DMSO procedure):[7]

• Preparation: To a stirred mixture of 2-bromo-3-pyridinol (71.0 g, 1.0 equiv.) and pulverized potassium hydroxide (KOH, 77.8 g) in dimethyl sulfoxide (DMSO, 500 mL), establish an inert nitrogen atmosphere.



- Reaction: Heat the mixture to 55-60°C. Add a solution of methyl iodide (CH₃I, 72.4 g) in DMSO (100 mL) dropwise to the reaction vessel.
- Incubation: After the addition is complete, maintain the reaction temperature at 55-60°C for 30 minutes.
- Quenching: Pour the reaction mixture into ice water (800 g) to precipitate the product.
- Extraction: Filter the precipitate. Triturate the solid with diethyl ether (3 x 500 mL). Combine the ether extracts and wash sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).
- Purification: Dry the organic phase with anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-Bromo-3-methoxypyridine.



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Synthesis of **2-Bromo-3-methoxypyridine**.

Protocol 2: Suzuki-Miyaura Cross-Coupling



This protocol provides a general procedure for the palladium-catalyzed coupling of **2-Bromo-3-methoxypyridine** with an arylboronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[8][9]

Generic Reaction Parameters

Component	Typical Reagents/Conditio ns	Molar Ratio (vs. Aryl Bromide)	Notes
Aryl Halide	2-Bromo-3- methoxypyridine	1.0	Substrate.
Boronic Acid/Ester	Arylboronic Acid or Pinacol Ester	1.2 - 1.5	Coupling partner.
Palladium Catalyst	$Pd(PPh_3)_4$, $Pd_2(dba)_3$, $Pd(OAc)_2$	1 - 5 mol%	Pd ₂ (dba) ₃ is often used with a ligand.[10]
Ligand	SPhos, PPh₃	1.1 - 2.2 (vs. Pd)	Required for catalysts like Pd2(dba)3 or Pd(OAc)2.
Base	K2CO3, CS2CO3, K3PO4	2.0 - 3.0	Essential for transmetalation.[9]
Solvent System	Toluene/H2O, Dioxane/H2O (e.g., 4:1)	-	Biphasic systems are common.[8]
Temperature	80 - 110 °C	-	Dependent on substrate reactivity.

Detailed General Methodology:[8]

• Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine **2-Bromo-3-methoxypyridine** (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

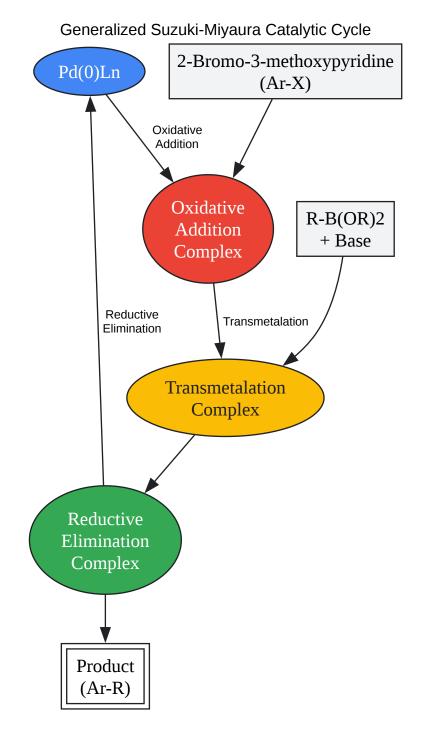






- Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.
- Solvent Addition: Add the anhydrous organic solvent and degassed water (e.g., Toluene/H₂O in a 4:1 ratio).
- Reaction: Seal the vessel and heat the mixture to 90-100°C with vigorous stirring.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.





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Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of **2-Bromo-3-methoxypyridine**. This reaction is a powerful method for forming C-N bonds, widely used in



medicinal chemistry.[11][12]

Generic Reaction Parameters

Component	Typical Reagents/Conditio ns	Molar Ratio (vs. Aryl Bromide)	Notes
Aryl Halide	2-Bromo-3- methoxypyridine	1.0	Substrate.
Amine	Primary or Secondary Amine	1.1 - 1.5	Coupling partner. Volatile amines may require a sealed tube. [13]
Palladium Catalyst	Pd2(dba)3, Pd(OAc)2	1 - 2 mol%	Common precatalysts.
Ligand	XPhos, RuPhos, BINAP, dppf	1.1 - 2.2 (vs. Pd)	Bulky, electron-rich phosphine ligands are crucial.[14]
Base	NaOt-Bu, K2CO3, CS2CO3	1.5 - 2.5	A strong, non- nucleophilic base is typically required.
Solvent	Toluene, Dioxane	-	Anhydrous conditions are necessary.
Temperature	80 - 110 °C	-	Reaction temperature is catalyst and substrate dependent. [11]

Detailed General Methodology:[11][13]

• Setup: To an oven-dried Schlenk tube or sealed tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos).

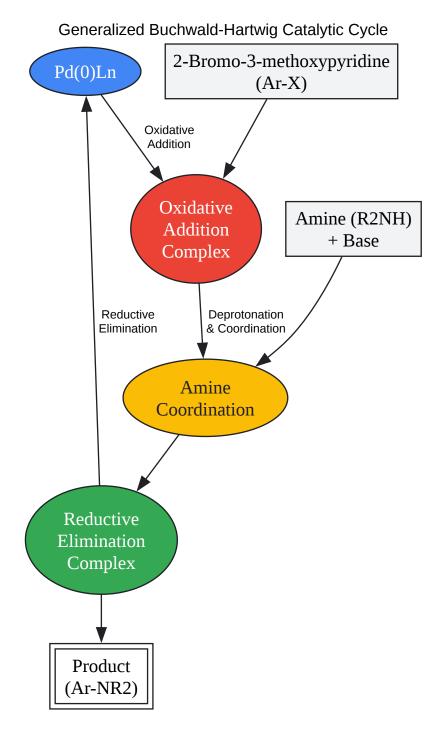
Methodological & Application





- Reagent Addition: Add the base (e.g., NaOt-Bu, 1.5 equiv.). Then add 2-Bromo-3-methoxypyridine (1.0 equiv.) and the amine (1.2 equiv.).
- Solvent Addition: Add anhydrous solvent (e.g., toluene).
- Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100°C). Stir for the required time (typically 12-24 hours).
- Monitoring: Monitor the reaction by TLC or LC-MS.
- Workup: After completion, cool the reaction to room temperature. Dilute with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.





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Catalytic cycle of the Buchwald-Hartwig amination.

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